molecular formula C9H13N3O2 B13324205 1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13324205
M. Wt: 195.22 g/mol
InChI Key: KFJONJYOLDHZKR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopropyl and isopropyl groups attached to the triazole ring imparts unique chemical properties to the molecule.

Preparation Methods

The synthesis of 1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Carboxylation: Introduction of the carboxylic acid group to the triazole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and catalysts to direct the reaction pathway and improve yield.

Scientific Research Applications

1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It serves as a tool for studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

  • 1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
  • 1-Cyclopropyl-5-(propan-2-yl)-1H-imidazole-2-thiol

These compounds share structural similarities but differ in functional groups, which can significantly impact their chemical properties and applications

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

1-cyclopropyl-5-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-5(2)8-7(9(13)14)10-11-12(8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

KFJONJYOLDHZKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NN1C2CC2)C(=O)O

Origin of Product

United States

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